molecular formula C12H19N3O B6642310 N-cycloheptyl-4-methoxypyrimidin-2-amine

N-cycloheptyl-4-methoxypyrimidin-2-amine

Cat. No.: B6642310
M. Wt: 221.30 g/mol
InChI Key: RZYNENUVIFDYND-UHFFFAOYSA-N
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Description

N-cycloheptyl-4-methoxypyrimidin-2-amine is a pyrimidine derivative featuring a cycloheptyl group attached to the pyrimidine ring’s amine moiety and a methoxy substituent at the 4-position. Pyrimidines are heterocyclic aromatic compounds with broad applications in pharmaceuticals, agrochemicals, and materials science due to their ability to engage in hydrogen bonding and π-π interactions .

Properties

IUPAC Name

N-cycloheptyl-4-methoxypyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O/c1-16-11-8-9-13-12(15-11)14-10-6-4-2-3-5-7-10/h8-10H,2-7H2,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZYNENUVIFDYND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1)NC2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-4-methoxypyrimidin-2-amine typically involves the reaction of 4-methoxypyrimidin-2-amine with cycloheptyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often employ automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-4-methoxypyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The pyrimidine ring can be reduced under hydrogenation conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of N-cycloheptyl-4-hydroxypyrimidin-2-amine.

    Reduction: Formation of N-cycloheptyl-4-methoxytetrahydropyrimidin-2-amine.

    Substitution: Formation of N-cycloheptyl-4-aminopyrimidin-2-amine or N-cycloheptyl-4-thiopyrimidin-2-amine.

Scientific Research Applications

N-cycloheptyl-4-methoxypyrimidin-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-cycloheptyl-4-methoxypyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. For example, it may inhibit a key enzyme involved in cell proliferation, thereby exhibiting anticancer activity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences between N-cycloheptyl-4-methoxypyrimidin-2-amine and related pyrimidine derivatives:

Compound Name Substituents/Modifications Key Features Biological/Physicochemical Implications Reference
This compound (Target) Cycloheptyl (N-substituent), 4-methoxy (C4) Bulky cycloheptyl group; methoxy enhances electron density Increased lipophilicity; potential for hydrophobic binding -
N-(4-Methoxybenzyl)-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-2-amine Methoxybenzyl (N-substituent), trifluoromethyl (C4), saturated cycloheptane ring Trifluoromethyl improves metabolic stability; saturated ring reduces strain Enhanced bioavailability; possible kinase inhibition
N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine Fluorophenyl (C4), methoxyphenylaminomethyl (C5), methyl (C6), phenyl (C2) Multiple aromatic groups; intramolecular H-bonding Antibacterial/antifungal activity; conformational rigidity via dihedral angles (12.8°–86.1°)
N-(2-Methoxy-5-methylphenyl)-2-methyl-6-(3-methylphenyl)pyrimidin-4-amine Methoxy and methyl groups on aryl rings; methyl substituents at C2 and C6 High lipophilicity; steric hindrance Reduced aqueous solubility; potential CNS activity
4-Methoxy-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine Cyclopentane-fused pyrimidine; 4-methoxy Smaller fused ring (cyclopentane); methoxy at C4 Lower molecular weight; increased ring strain compared to cycloheptyl analogs

Hydrogen Bonding and Conformational Flexibility

  • Target Compound: The cycloheptyl group is non-aromatic, limiting π-π interactions but favoring hydrophobic binding. The methoxy group at C4 can act as a hydrogen bond acceptor.
  • Fluorophenyl Analogs () : Intramolecular N–H⋯N hydrogen bonds stabilize conformations (e.g., dihedral angles 12.8°–86.1°), enhancing planarity for target engagement .

Physicochemical Properties

  • Lipophilicity : The cycloheptyl group in the target compound increases logP compared to cyclopentane analogs () .
  • Solubility : Methoxy groups generally improve aqueous solubility, but bulky substituents (e.g., trifluoromethyl in ) may counteract this .

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